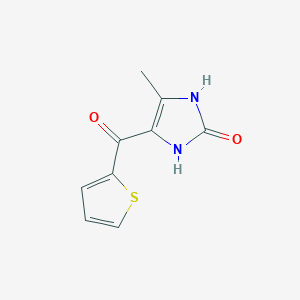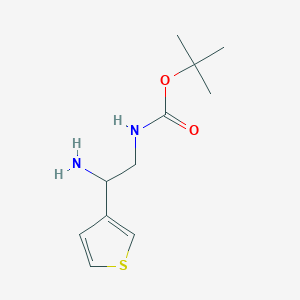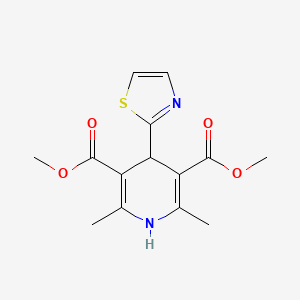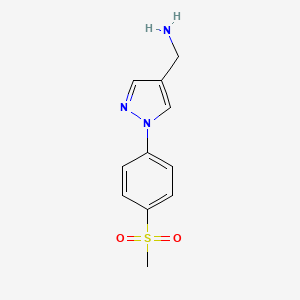![molecular formula C11H19N3 B8704122 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)
4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups and a dimethylamino group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1,4-diamine and 1-(dimethylamino)propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the amino group on the benzene ring with the dimethylamino group attached to the propyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropyl-N’-phenyl-1,4-phenylenediamine: This compound has a similar structure but with an isopropyl group instead of a dimethylamino group.
N,N-bis(4-aminophenyl)benzene-1,4-diamine: This compound has two amino groups attached to the benzene ring, similar to 4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine.
Uniqueness
This compound is unique due to the presence of the dimethylamino group attached to the propyl chain, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-9(8-14(2)3)13-11-6-4-10(12)5-7-11/h4-7,9,13H,8,12H2,1-3H3 |
Clé InChI |
PITJZCFQWFIZDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)NC1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)







![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)



